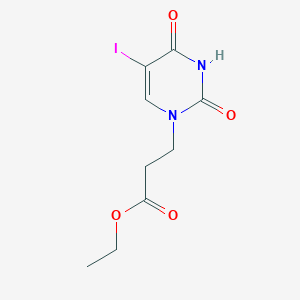
4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethylphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, commonly known as EFTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFTT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
科学的研究の応用
EFTT has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. EFTT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, EFTT has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
作用機序
The mechanism of action of EFTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. EFTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
EFTT has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of various diseases. EFTT has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease. Additionally, EFTT has been shown to have a positive effect on the central nervous system, reducing the risk of neurodegenerative diseases.
実験室実験の利点と制限
EFTT has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, EFTT has a wide range of potential applications, making it a versatile compound for research purposes. However, EFTT also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, EFTT can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on EFTT. One potential area of research is the development of new methods for synthesizing EFTT that increase yield and purity. Another area of research is the investigation of EFTT's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, research on the mechanism of action of EFTT could lead to the development of new drugs that target key enzymes and proteins involved in cellular processes. Finally, research on the toxicity of EFTT could lead to the development of new safety guidelines for its use in laboratory experiments.
合成法
The synthesis of EFTT involves the reaction of 2-fluoroacetophenone and 2-ethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then purified by recrystallization to obtain pure EFTT. The synthesis of EFTT has been optimized to increase yield and purity, making it a viable option for laboratory research.
特性
IUPAC Name |
4-(2-ethylphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJSZUCMPMLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)

